N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide is a compound that belongs to the class of sulfonamides and acetamides It is characterized by the presence of an ethylamino group attached to a sulfonylphenyl ring and a nitrophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylamino group can be substituted with other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various amines or nucleophiles, suitable solvents, and reaction temperatures.
Major Products Formed
Oxidation: Formation of nitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it effective against certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar structure but lacks the nitrophenyl group.
Acetyldapsone: Similar sulfonamide structure but different substituents.
Monoacetyldapsone: Similar acetamide structure but different substituents.
Uniqueness
N-{4-[(ethylamino)sulfonyl]phenyl}-2-(4-nitrophenyl)acetamide is unique due to the presence of both the ethylamino and nitrophenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a therapeutic agent and its versatility in various chemical reactions .
Properties
Molecular Formula |
C16H17N3O5S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H17N3O5S/c1-2-17-25(23,24)15-9-5-13(6-10-15)18-16(20)11-12-3-7-14(8-4-12)19(21)22/h3-10,17H,2,11H2,1H3,(H,18,20) |
InChI Key |
DTZQXHLWPPCXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.